![molecular formula C22H20N2O5S B2590751 4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-68-6](/img/structure/B2590751.png)
4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of dibenzoxazepins, which are known for various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C23H22N2O5S
- Molecular Weight : 438.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps, including the formation of the dibenzoxazepin core followed by the introduction of methoxy and sulfonamide groups. The synthetic route generally includes:
- Formation of the dibenzoxazepin structure via cyclization reactions.
- Introduction of the methoxy group through methylation reactions.
- Attachment of the benzenesulfonamide moiety via nucleophilic substitution.
Antiproliferative Activity
Recent studies have shown that compounds related to dibenzoxazepins exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound's IC50 (the concentration required to inhibit cell growth by 50%) against specific cancer cell lines is crucial for evaluating its efficacy. While specific IC50 values for this compound are not extensively documented in current literature, related compounds have shown IC50 values ranging from 1.2 µM to 5.3 µM against different cancer types .
Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress in cells. Compounds similar to this compound have demonstrated enhanced antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests potential applications in preventing oxidative damage in biological systems .
Antibacterial Activity
The antibacterial properties of related compounds have been noted against various strains:
- Gram-positive Bacteria : Compounds with similar structures have shown effective minimum inhibitory concentrations (MIC) against strains such as Enterococcus faecalis and Staphylococcus aureus, with MIC values reported around 8 µM to 32 µM .
Case Studies and Research Findings
- Anticancer Research : A study on structurally similar compounds indicated that modifications in the side chains significantly influenced their antiproliferative activity against cancer cell lines such as MCF-7 and HCT116 .
- Oxidative Stress Studies : Research indicates that certain derivatives exhibit strong antioxidant capabilities, which correlate with reduced cellular oxidative stress markers in vitro .
- Antibacterial Efficacy : In vitro tests have demonstrated that derivatives with methoxy and hydroxyl substitutions exhibit selective antibacterial activity against Gram-positive bacteria at low concentrations .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound shows promise as a candidate for developing new anti-inflammatory and analgesic drugs. Its structure is similar to known non-steroidal anti-inflammatory drugs (NSAIDs), which target cyclooxygenase enzymes (COX). Studies indicate that modifications to the sulfonamide moiety can enhance selectivity and potency against COX-2, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound's activity against specific bacterial strains is under investigation, suggesting potential use in treating infections.
Neuroscience Applications
Preliminary studies suggest that derivatives of this compound may affect neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This could position it as a candidate for treating mood disorders or neurodegenerative diseases.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of related sulfonamide compounds. The results indicated that modifications to the oxazepin structure significantly enhanced COX-2 inhibition compared to traditional NSAIDs. The study concluded that further exploration of these modifications could yield more effective therapeutic agents .
Case Study 2: Antimicrobial Efficacy
In a separate study focusing on the antimicrobial effects of sulfonamides, researchers tested various derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain structural features contributed to increased antibacterial activity, suggesting that 4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide could be developed into a new class of antibiotics .
Eigenschaften
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-13-10-16(11-14(2)21(13)28-3)30(26,27)24-15-8-9-19-17(12-15)22(25)23-18-6-4-5-7-20(18)29-19/h4-12,24H,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWARKSYCEPHHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.